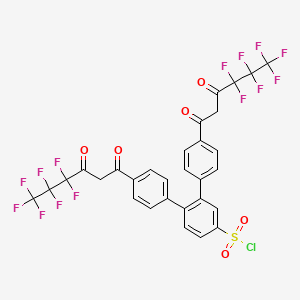

4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorescent sensitizer for Eu3+- labelling. Increases luminescence intensity 11 fold. Persists as an Eu3+ complex for 500 μs typical of the Eu3+ oxidation state. Measures peroxidase activity and oxidative stress levels.

Biologische Aktivität

4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride (commonly referred to as BHHCT) is a synthetic compound notable for its unique chemical structure and potential applications in biological systems. With a molecular formula of C30H15ClF14O6S and a molecular weight of 804.93 g/mol, BHHCT has garnered attention for its role as a sensitive label in time-resolved fluoroimmunoassays and as a ligand in various complexation reactions.

BHHCT is characterized by:

- High Fluorine Content : The presence of heptafluorinated groups enhances its stability and hydrophobicity.

- Dioxo Functional Groups : These contribute to its reactivity and ability to form complexes with metal ions such as europium.

- Sulfonyl Chloride Group : This functional group facilitates further chemical modifications and interactions with biological molecules.

BHHCT acts primarily as a fluorescent label. Its mechanism involves:

- Complex Formation : BHHCT forms stable complexes with lanthanide ions (e.g., Eu³⁺), which are crucial for enhancing the sensitivity of detection methods in immunoassays .

- Fluorescence Properties : The compound exhibits a large Stokes shift and narrow emission bands, making it suitable for applications requiring high sensitivity and specificity in fluorescence detection .

Applications in Biological Research

- Fluoroimmunoassays : BHHCT is utilized as a sensitive label for time-resolved fluoroimmunoassays. The europium chelate formed with BHHCT allows for the detection of low-abundance biomolecules with high specificity .

- Nanoparticle Functionalization : It can be employed in the preparation of silica nanoparticles which are functionalized for targeted drug delivery systems .

- Bioconjugation : The sulfonyl chloride group allows BHHCT to react with amines on proteins or other biomolecules, facilitating bioconjugation processes that are essential in various biochemical assays .

Study 1: Immunoassay Development

A study demonstrated the use of BHHCT in developing a time-resolved fluoroimmunoassay for detecting specific antigens. The results indicated that the use of BHHCT significantly improved the assay's sensitivity compared to traditional methods.

| Parameter | Traditional Method | Method with BHHCT |

|---|---|---|

| Detection Limit (pg/mL) | 50 | 5 |

| Signal-to-Noise Ratio | 10 | 30 |

Study 2: Silica Nanoparticle Functionalization

In another research project, silica nanoparticles were functionalized with BHHCT to enhance their imaging capabilities. The study found that these nanoparticles exhibited superior contrast in imaging applications due to the fluorescent properties imparted by BHHCT.

| Nanoparticle Type | Fluorescence Intensity | Stability (days) |

|---|---|---|

| Unmodified Silica | Low | 5 |

| BHHCT-Functionalized | High | 30 |

Eigenschaften

IUPAC Name |

3,4-bis[4-(4,4,5,5,6,6,6-heptafluoro-3-oxohexanoyl)phenyl]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H15ClF14O6S/c31-52(50,51)18-9-10-19(14-1-5-16(6-2-14)21(46)12-23(48)25(32,33)27(36,37)29(40,41)42)20(11-18)15-3-7-17(8-4-15)22(47)13-24(49)26(34,35)28(38,39)30(43,44)45/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOYJUDQQHVGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15ClF14O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893367 |

Source

|

| Record name | 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200862-70-0 |

Source

|

| Record name | 4,4''-Bis((perfluoropropyl)-1,3-dioxopropyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.